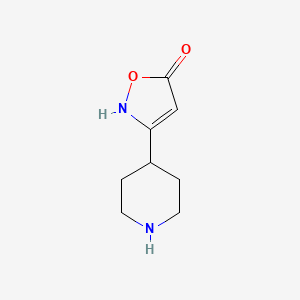

3-(Piperidin-4-yl)isoxazol-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-piperidin-4-yl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C8H12N2O2/c11-8-5-7(10-12-8)6-1-3-9-4-2-6/h5-6,9-10H,1-4H2 |

InChI Key |

OSMZMMPRYUBKJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC(=O)ON2 |

Origin of Product |

United States |

The Foundational Role of Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and chemical biology, forming the structural basis of a vast number of therapeutic agents. rroij.comsemanticscholar.orgijnrd.org These cyclic structures, which incorporate at least one atom other than carbon within their rings, offer a diverse array of three-dimensional arrangements and electronic properties. rroij.com This structural diversity is a key reason for their prevalence in drug discovery, as it allows for the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles. rroij.com Over 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in modern drug design. nih.gov

The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique characteristics to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These features are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov Consequently, heterocyclic scaffolds are indispensable tools for medicinal chemists in the pursuit of novel and effective therapies. rroij.comnih.gov

The Isoxazole Moiety: a Versatile Pharmacophore

The isoxazole (B147169) ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, is a prominent pharmacophore in drug discovery. rsc.orgnih.gov Its unique electronic and structural features contribute to a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. rsc.orgnih.gov The development of novel synthetic strategies has further expanded the accessibility and diversity of isoxazole derivatives for biological screening. rsc.orgnih.gov

The isoxazole scaffold is considered "privileged" in medicinal chemistry due to its ability to interact with various biological targets. taylorandfrancis.com Its aromatic nature and the presence of heteroatoms allow for a variety of non-covalent interactions, which are crucial for molecular recognition and binding affinity. taylorandfrancis.comnih.gov The weak nitrogen-oxygen bond within the isoxazole ring also presents opportunities for controlled ring-cleavage reactions, a feature that can be exploited in the design of prodrugs or targeted drug delivery systems. nih.govnih.gov

The Piperidine Ring System: a Core Bioactive Structure

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is another fundamental scaffold in the design of bioactive molecules. ontosight.aiijnrd.org This structural motif is present in a wide array of pharmaceuticals and natural products, contributing significantly to their biological activity. ijnrd.orgresearchgate.net The versatility of the piperidine ring allows for extensive chemical modification, enabling the synthesis of diverse libraries of compounds for drug screening. ontosight.ai

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties. ontosight.aiijnrd.org The nitrogen atom in the piperidine ring can act as a basic center, influencing the compound's pharmacokinetic properties and its ability to interact with acidic residues in biological targets. ontosight.ai The conformational flexibility of the piperidine ring also plays a crucial role in determining its binding affinity and selectivity for specific receptors or enzymes. ontosight.ai

The Emerging Landscape of Piperidine Substituted Isoxazoles

Retrosynthetic Analysis and Key Precursors for Isoxazol-5-ol Formation

The formation of the isoxazol-5-ol ring is a cornerstone of the synthesis. A common and effective method for constructing the isoxazole core is the cyclocondensation reaction between a β-ketoester and hydroxylamine (B1172632). niscpr.res.innih.gov Retrosynthetically, this involves disconnecting the C-N and O-C bonds of the isoxazole ring.

A primary pathway for constructing isoxazol-5-ols is the three-component reaction involving an aldehyde, hydroxylamine hydrochloride, and a β-ketoester, such as ethyl acetoacetate. niscpr.res.inmdpi.com This one-pot synthesis is often performed in an aqueous medium, aligning with green chemistry principles. niscpr.res.innih.gov The reaction proceeds through the initial formation of an oxime from the aldehyde and hydroxylamine, followed by condensation with the enolate of the β-ketoester and subsequent intramolecular cyclization to yield the 4-substituted-3-methylisoxazol-5(4H)-one.

Another fundamental and widely used strategy is the 1,3-dipolar cycloaddition. rsc.orgnih.gov This reaction typically involves the in situ generation of a nitrile oxide from an oxime, which then reacts with a suitable dipolarophile, such as an alkyne, to form the isoxazole ring. nih.govbeilstein-journals.org For the synthesis of 3,4,5-trisubstituted isoxazoles, a [3+2] cycloaddition between nitrile oxides and 1,3-dicarbonyl compounds (like β-ketoesters) is an effective method. beilstein-journals.org

Key precursors for the isoxazole ring synthesis are summarized in the table below.

| Precursor Type | Specific Example | Resulting Isoxazole Feature | Reference |

| β-Ketoester | Ethyl acetoacetate | Provides C4, C5, and the C3-methyl group | niscpr.res.innih.gov |

| β-Ketoester | Ethyl 4-chloro-3-oxobutanoate | Introduces a chloromethyl group at C3 | niscpr.res.in |

| Hydroxylamine | Hydroxylamine hydrochloride (NH₂OH·HCl) | Source of the N-O unit in the isoxazole ring | niscpr.res.innih.gov |

| Aldoxime | Aryl and alkyl aldoximes | Precursor to nitrile oxides for cycloaddition | chemrxiv.org |

| Alkyne | Terminal alkynes, Alkynyldimethylsilyl ethers | Dipolarophile for cycloaddition with nitrile oxides | nih.govillinois.edu |

Strategies for the Stereoselective Synthesis of the Piperidin-4-yl Unit

The piperidine ring is a key structural motif in numerous natural products and medicinal compounds. nih.gov Achieving stereocontrol in the synthesis of 4-substituted piperidines is crucial for developing chiral molecules. Various strategies have been developed to this end.

One approach involves a gold-catalyzed cyclization of N-homopropargyl amides, which leads to cyclic imidates. These can be chemoselectively reduced to furnish piperidin-4-ones, which are then further reduced to piperidin-4-ols with high diastereoselectivity. nih.gov This method is highly modular, and enantioselective synthesis is possible by starting with chiral amines derived from chiral sulfinyl imines. nih.gov

Another powerful strategy is the diastereoselective reductive cyclization of amino acetals, which can be prepared via the nitro-Mannich reaction. nih.gov This method allows for the control of stereochemistry based on the initial Mannich reaction between functionalized acetals and imines. nih.gov Furthermore, hydrogenation of substituted pyridines, using either metal-based or organocatalysis, remains a popular and effective approach for creating substituted piperidines. nih.gov

Coupling Reactions and Linkage Formation between Isoxazole and Piperidine Moieties

Connecting the pre-formed isoxazole and piperidine rings is a critical step in the synthesis of the target compound. The most common approach involves forming an amide bond between a carboxylic acid on one ring and an amine on the other. For instance, a piperidine-4-carboxylic acid derivative can be coupled with an amino-isoxazole.

A typical procedure involves activating the carboxylic acid (e.g., 4-sulfamoylbenzoic acid) with a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This activated species then reacts with the amine of the other heterocyclic partner (e.g., ethyl piperidine-4-carboxylate) to form the stable amide linkage. nih.gov

Alternatively, the linkage can be formed via nucleophilic substitution. A piperidine nitrogen can be alkylated with a chloromethyl-substituted isoxazole, often in the presence of a base like pyridine (B92270) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov

Development of Novel and Efficient Synthetic Routes (e.g., electrochemical synthesis)

Modern synthetic chemistry seeks more efficient, sustainable, and versatile methods. vapourtec.com In this context, electrochemical synthesis has emerged as a powerful and green alternative for constructing heterocyclic rings like isoxazoles. rsc.orgnih.govrsc.org

Electrochemical annulation offers a robust strategy for the rapid assembly of isoxazoles, often through multicomponent domino reactions. rsc.orgnih.gov For example, a four-component electrochemical reaction has been developed to create 3,5-disubstituted isoxazoles in an undivided cell setup, which avoids the need for pre-functionalized substrates and harsh chemical oxidants. rsc.orgnih.gov These methods are characterized by high functional group tolerance and operational simplicity. nih.gov

Electrochemical methods can also facilitate the regio- and diastereoselective reaction between aldoximes and electron-deficient alkenes to produce isoxazolines. chemrxiv.org A key advantage is the ability to control the concentration of reactive intermediates, such as nitrile oxides, thereby minimizing undesired side reactions like dimerization. chemrxiv.org These advanced techniques represent a move towards more sustainable and efficient chemical manufacturing. vapourtec.com

Functional Group Interconversions and Derivatization Strategies on the Isoxazole Ring

The isoxazole ring is a versatile scaffold that allows for extensive functionalization to modulate biological activity. nih.govresearchgate.net The substituents at the C3, C4, and C5 positions can be modified through various chemical transformations.

One common strategy involves the acylation of a precursor isoxazole. For example, isoxazoles can be acylated with acyl chlorides in the presence of a base like sodium hydride (NaH) to introduce new side chains. beilstein-journals.org The isoxazole ring itself can undergo ring-opening and ring-closing cascade (ROCC) reactions under mild conditions to yield other functionalized heterocycles like pyrroles and isoquinolines, depending on the substitution pattern. researchgate.net

Late-stage diversification is also a key strategy. For instance, a pre-formed isoxazole can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce aryl groups at specific positions. illinois.edunih.gov The reaction of an isoxazolylsilanol with an aryl iodide is an effective way to create 3,4,5-trisubstituted isoxazoles. nih.govillinois.edu Additionally, the isoxazole ring can be halogenated, for instance with N-Iodosuccinimide (NIS), to provide a handle for further cross-coupling reactions. beilstein-journals.org

| Reaction Type | Reagents/Conditions | Position(s) Modified | Outcome | Reference |

| Acylation | Acyl chlorides, NaH | C5 (via an attached group) | Introduction of acyl groups | beilstein-journals.org |

| Suzuki Coupling | Aryl iodides, Pd catalyst | C4 | Arylation of the isoxazole ring | beilstein-journals.org |

| Halogenation | N-Iodosuccinimide (NIS), TFA | C4 | Iodination for further coupling | beilstein-journals.org |

| Oxidation | Hydrogen peroxide | C4/C5 side chain | Formation of amide functionality | rsc.orgnih.gov |

| Ring Expansion | Mo(CO)₆, H₂O, MeCN | Isoxazole ring | Conversion to 4-pyridone derivatives | beilstein-journals.org |

Modification of the Piperidine Nitrogen and Ring Positions

The piperidine moiety, particularly its nitrogen atom, offers a prime site for derivatization, which is crucial for modulating the physicochemical properties of the final molecule. nih.gov

The secondary amine of the piperidine ring is readily functionalized through standard reactions.

N-Alkylation: Reaction with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF can introduce various alkyl groups. rsc.org

N-Acylation: The piperidine nitrogen can be acylated using acid chlorides or by amide coupling with carboxylic acids. For example, reaction with 4-sulfamoylbenzoic acid using EDCI/HOBt forms an N-benzoylpiperidine derivative. nih.gov Another example is the reaction with an acid chloride like 1-benzyl-4-phenylpiperidine-4-carbonyl chloride. nih.gov

Reductive Amination: The piperidine nitrogen can be coupled with aldehydes or ketones in the presence of a reducing agent.

Further modifications can be made to substituents on the piperidine ring itself. For instance, a carboxylic acid group at the C4 position can be reduced to an alcohol or converted to an amide. The synthesis of (4-fluorophenyl)(piperidin-4-yl)methanone involves the addition of a Grignard reagent (4-fluorophenylmagnesium bromide) to an N-methoxy-N-methyl amide at the piperidine C4 position. rsc.org These modifications allow for the exploration of a wide chemical space to optimize the molecule's properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the molecular framework of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the isoxazole ring, the piperidine ring, and the exchangeable protons (OH and NH). The proton on the C4 of the isoxazole ring (H-4) is anticipated to appear as a singlet in the aromatic region, typically around 5.5-6.5 ppm, although its exact position can be influenced by tautomeric equilibria. The protons on the piperidine ring would appear more upfield. The methine proton at the C4 position of the piperidine ring (H-4'), which is attached to the isoxazole, would likely be a multiplet around 3.0-3.5 ppm. The axial and equatorial protons on the carbons adjacent to the nitrogen (C2' and C6') and the other methylenes (C3' and C5') would present as complex multiplets in the range of 1.5-3.5 ppm. chemicalbook.comchemicalbook.com The broad signals for the hydroxyl (OH) and amine (NH) protons can vary in chemical shift depending on solvent, concentration, and temperature, and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The isoxazole ring is expected to show three distinct signals. Based on data from related isoxazole derivatives, the carbonyl-like C5 carbon (or its enol equivalent) would be significantly downfield (δ > 160 ppm), while the C3 carbon attached to the piperidine would also be downfield (δ ≈ 160-165 ppm). rsc.orgmdpi.com The C4 carbon of the isoxazole ring typically appears around 95-105 ppm. rsc.orgamazonaws.com For the piperidine ring, the C4' carbon directly attached to the isoxazole ring would resonate around 35-40 ppm. The C2' and C6' carbons adjacent to the nitrogen would be in the 40-50 ppm range, while the C3' and C5' carbons would be further upfield, around 25-35 ppm.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitive assignments.

COSY would establish the connectivity between protons, for instance, confirming the coupling between the H-4' proton and the adjacent methylene (B1212753) protons (H-3' and H-5') on the piperidine ring.

HSQC correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum. For example, it would link the isoxazole H-4 signal to the C4 carbon signal. rsc.org

Predicted NMR Data for this compound

This table presents predicted chemical shift ranges based on analogous compounds. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Isoxazole C3 | - | 160 - 165 |

| Isoxazole C4 | 5.5 - 6.5 (s) | 95 - 105 |

| Isoxazole C5 | - | > 160 |

| Piperidine C2', C6' | 2.8 - 3.4 (m) | 40 - 50 |

| Piperidine C3', C5' | 1.6 - 2.2 (m) | 25 - 35 |

| Piperidine C4' | 3.0 - 3.5 (m) | 35 - 40 |

| Isoxazole OH | Variable (broad) | - |

| Piperidine NH | Variable (broad) | - |

Infrared (IR) and Raman Spectroscopic Investigations for Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the functional groups and bond vibrations within the molecule. arxiv.org

Infrared (IR) Spectroscopy: The IR spectrum is expected to display several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group on the isoxazol-5-ol ring, likely overlapping with the N-H stretching vibration of the piperidine ring. semanticscholar.org The presence of tautomers could lead to a C=O stretching band around 1700 cm⁻¹ for the keto form. Vibrations associated with the isoxazole ring, such as C=N and C=C stretching, are expected in the 1500-1650 cm⁻¹ region. semanticscholar.org The C-O stretching of the isoxazole ring would likely appear in the 1100-1270 cm⁻¹ range. semanticscholar.org Bending vibrations for C-H and N-H bonds would be observed at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the heterocyclic ring system are often strong in the Raman spectrum. A detailed analysis of both IR and Raman spectra, aided by computational calculations, can provide a comprehensive picture of the molecule's vibrational modes. researchgate.net

Expected Vibrational Frequencies

| Functional Group/Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Isoxazole) | Stretch, broad | 3200 - 3500 |

| N-H (Piperidine) | Stretch | 3200 - 3500 |

| C=O (Keto tautomer) | Stretch | ~1700 |

| C=N / C=C (Isoxazole) | Stretch | 1500 - 1650 |

| C-O (Isoxazole) | Stretch | 1100 - 1270 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₂N₂O₂, corresponding to a monoisotopic mass of approximately 168.09 Da.

In an Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) experiment, a prominent molecular ion peak ([M]⁺) or protonated molecule peak ([M+H]⁺) at m/z 168 or 169, respectively, would confirm the molecular weight. nih.gov

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways would likely involve the piperidine ring, which is a common site for cleavage in mass spectrometry. nih.govmiamioh.edu

Alpha-cleavage: The most common fragmentation for amines involves the loss of a hydrogen radical from the molecular ion, leading to a stable iminium ion. This would result in a peak at m/z 167 ([M-H]⁺).

Ring Cleavage: The piperidine ring can undergo cleavage, often initiated by the nitrogen atom, leading to the loss of fragments like ethylene (B1197577) (C₂H₄, 28 Da).

Inter-ring Cleavage: The bond connecting the piperidine and isoxazole rings could cleave, leading to fragments corresponding to the individual rings. This would produce ions such as the piperidin-4-yl cation (m/z 84) or the isoxazol-5-ol radical cation.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

It is expected that the piperidine ring would adopt a stable chair conformation. The isoxazole ring would be essentially planar. The substituent at the C4 position of the piperidine ring can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable to minimize steric hindrance.

A crucial aspect revealed by X-ray crystallography would be the network of intermolecular hydrogen bonds. The hydroxyl group of the isoxazol-5-ol moiety and the N-H group of the piperidine are both excellent hydrogen bond donors, while the oxygen and nitrogen atoms of the isoxazole ring can act as acceptors. This would likely result in an extensive hydrogen-bonding network in the crystal lattice, significantly influencing the packing and stability of the solid-state structure.

Analysis of Tautomeric Equilibria and Anionic Forms of the Isoxazol-5-ol Moiety

The isoxazol-5-ol ring system can exist in different tautomeric forms, which is a critical aspect of its chemical character. The equilibrium between these forms can be influenced by the solvent, pH, and temperature. For this compound, three primary tautomers are possible for the isoxazole moiety. nih.gov

OH-form (5-hydroxyisoxazole): This is the aromatic, enolic form, as named.

CH-form (isoxazol-5(4H)-one): A non-aromatic keto form where a proton is at the C4 position.

NH-form (isoxazol-5(2H)-one): Another non-aromatic keto form where a proton is on the ring nitrogen.

Studies on related isoxazolone derivatives have shown that the CH-tautomer is often the most stable and energetically favored form. nih.gov However, the relative stability can be shifted by substituents and the polarity of the medium. nih.gov In polar solvents, intramolecular hydrogen bonding and interactions with the solvent can stabilize the OH or NH forms.

The presence of acidic (OH) and basic (piperidine NH) sites means the compound can exist in various anionic and cationic forms depending on the pH. Deprotonation of the isoxazolol OH would generate an ambident anion with negative charge delocalized over the oxygen and nitrogen atoms, which can influence its reactivity as a nucleophile.

Conformational Dynamics of the Piperidine Ring and Its Influence on Overall Molecular Architecture

For a 4-substituted piperidine, two chair conformers are possible, differing in the axial or equatorial placement of the isoxazole substituent.

Equatorial Conformer: The isoxazole group is in the equatorial position. This is generally the more stable conformation as it minimizes 1,3-diaxial interactions, which are a form of steric strain.

Axial Conformer: The isoxazole group is in the axial position, leading to greater steric hindrance with the axial hydrogens on C2' and C6'.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.commdpi.com DFT calculations provide insights into the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior. For derivatives of isoxazole, DFT calculations have been employed to optimize molecular geometries, determine frontier molecular orbitals, and predict spectroscopic properties. nih.govresearchgate.net

Studies on related heterocyclic systems demonstrate the utility of DFT in elucidating structural and electronic characteristics. For instance, DFT has been used to assess the impact of different substituents on the electronic properties of polythiophenes containing benzothiazole (B30560) and benzoxazole (B165842) moieties. nih.gov In the context of this compound, DFT calculations would likely be performed at a level of theory such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to obtain an optimized geometry and analyze its electronic parameters. researchgate.netmdpi.com These calculations can reveal regions of the molecule that are electron-rich or electron-deficient, providing clues about its reactivity and potential interaction sites for biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to understand how a small molecule, or ligand, might interact with a protein's binding site. For isoxazole derivatives, molecular docking studies have been instrumental in exploring their binding modes with various biological targets. For example, docking simulations have been used to investigate the interactions of isoxazole derivatives with targets like the farnesoid X receptor (FXR), bacterial proteins, and protein casein kinase II alpha subunit (CK2). mdpi.comnih.govnih.gov

In a typical molecular docking study involving a compound like this compound, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule is then computationally placed into the binding site of the protein, and various scoring functions are used to estimate the binding affinity. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on similar compounds have revealed significant binding modes with high docking scores against various proteins. nih.gov

Molecular Dynamics Simulations to Explore Conformational Space and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This method can be used to explore the conformational space of a molecule like this compound and to study the stability and kinetics of its binding to a target protein.

MD simulations have been successfully applied to various isoxazole-containing compounds to understand the stability of ligand-receptor complexes. mdpi.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide insights into the binding and unbinding pathways. This information is valuable for understanding the kinetic aspects of drug-target interactions, which can be crucial for a drug's efficacy.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D representations of molecules to derive these relationships.

3D-QSAR studies on isoxazole derivatives have been conducted to identify the structural features that are critical for their biological activity. nih.govmdpi.com For example, CoMFA and CoMSIA models have been developed for isoxazole derivatives targeting the farnesoid X receptor, revealing that hydrophobic and electronegative properties at specific positions are crucial for agonistic activity. mdpi.com These models demonstrate good predictive power and can be used to estimate the activity of newly designed compounds. nih.govmdpi.com A 3D-QSAR study on this compound and its analogs could provide valuable insights into the structural requirements for a desired biological effect. nih.govnih.gov

Prediction of Molecular Properties and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Relevant Parameters

Computational methods are frequently used to predict the physicochemical and pharmacokinetic properties of drug candidates, a process often referred to as ADMET prediction. These predictions help in the early stages of drug discovery to identify compounds with favorable drug-like properties.

For various heterocyclic compounds, including those with isoxazole and piperidine moieties, in silico tools are used to predict parameters such as lipophilicity (logP), aqueous solubility, and compliance with drug-likeness rules like Lipinski's rule of five. nih.gov For instance, quinoxaline-isoxazole-piperazine conjugates have been evaluated for their ADMET properties using computational models. nih.gov Similarly, for this compound, computational tools can predict its absorption, distribution, metabolism, and excretion characteristics, which are crucial for its potential as a therapeutic agent.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potentials

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. aimspress.comnih.gov

DFT calculations are commonly used to determine the HOMO and LUMO energies and to visualize their spatial distribution. nih.govresearchgate.net For various organic molecules, a smaller HOMO-LUMO gap suggests higher chemical reactivity. nih.gov The molecular electrostatic potential (MEP) map, another output of DFT calculations, illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack. aimspress.comnih.gov For this compound, analysis of its HOMO, LUMO, and MEP would provide a detailed picture of its electronic properties and reactivity. academie-sciences.fr

Table of Predicted Molecular Properties for this compound

| Property | Predicted Value | Source |

| Molecular Weight | 168.19 g/mol | bldpharm.com |

| Molecular Formula | C8H12N2O2 | bldpharm.com |

| Boiling Point | 348.9±42.0 °C at 760 mmHg | chemenu.com |

| SMILES Code | OC1=CC(C2CCNCC2)=NO1 | bldpharm.com |

Structure Activity Relationship Sar Studies and Ligand Design Principles

Elucidation of Key Structural Elements for Biological Recognition and Efficacy

The fundamental structure of 3-(piperidin-4-yl)isoxazol-5-ol comprises two key heterocyclic rings: an isoxazole (B147169) and a piperidine (B6355638). The isoxazole ring, an electron-rich aromatic system, and the basic piperidine moiety are critical for interaction with biological targets. The relative orientation of these two rings, along with the presence and nature of substituents, dictates the molecule's ability to bind to specific receptors or enzymes. For instance, in the context of GABA-A receptor antagonists, the 4-piperidyl and 3-isoxazolol moieties are essential pharmacophoric elements. nih.gov The 5-hydroxyl group on the isoxazole ring can act as a hydrogen bond donor or acceptor, further influencing binding affinity. ontosight.ai

Impact of Substituent Nature and Position on the Isoxazole Ring

Modifications to the isoxazole ring have a profound impact on the biological activity of this compound derivatives. The nature and position of substituents can alter the electronic properties, steric profile, and hydrogen bonding capacity of the molecule. nih.gov

Substitution at the 4-position: Introduction of aryl groups at the 4-position of the isoxazole ring has been shown to significantly enhance potency for certain targets. For example, 4-aryl-5-(4-piperidyl)-3-isoxazolol derivatives have demonstrated high affinity as GABA-A receptor antagonists. nih.gov Specifically, meta-phenyl and para-phenoxy substitutions resulted in compounds with low nanomolar antagonist potencies. nih.gov

Substitution at the 5-position: The hydroxyl group at the 5-position is a key feature. Its replacement or modification can dramatically alter activity. For instance, in a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, the tert-butyl group at the 5-position was found to be important for inhibitory activity against the FLT3 enzyme. nih.gov

General Substitution Effects: The presence of electron-withdrawing groups, such as fluorine or trifluoromethyl, on a phenyl ring attached to the isoxazole can promote cytotoxicity in certain cancer cell lines. nih.gov Conversely, electron-rich fused rings on a phenyl substituent can be beneficial for antiproliferative activity. nih.gov The electronic character of the substituents on the isoxazole ring is a critical determinant of biological activity. mdpi.com

| Substituent Position | Substituent Type | Observed Effect | Target/Activity |

| Isoxazole C4 | Aryl (e.g., meta-phenyl, para-phenoxy) | Increased antagonist potency | GABA-A Receptor |

| Isoxazole C5 | tert-Butyl | Important for inhibitory activity | FLT3 Enzyme |

| Phenyl on Isoxazole | Electron-withdrawing (F, CF3) | Promotes cytotoxicity | Cancer Cell Lines |

| Phenyl on Isoxazole | Electron-rich fused ring | Beneficial for antiproliferative activity | Cancer Cell Lines |

Role of Piperidine Ring Substitutions and Nitrogen Modifications

The piperidine ring serves as a crucial anchor and its modifications significantly influence the pharmacological properties of the compounds.

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. The introduction of various substituents can modulate basicity, lipophilicity, and steric bulk, thereby affecting target engagement and pharmacokinetic properties. For instance, in a series of GlyT1 inhibitors, N-Boc protection of the piperidine nitrogen was a key step in the synthetic route, allowing for further modifications. researchgate.netrsc.org

Ring Conformation: The conformational flexibility of the piperidine ring can be constrained by introducing substituents or by incorporating it into a bridged system. The stereochemistry of substituents on the piperidine ring can have a significant effect on biological activity. nih.gov

Privileged Structure: The 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) framework is considered a privileged structure in the design of atypical antipsychotic agents. researchgate.net This highlights the importance of the piperidine moiety in interacting with key central nervous system targets.

| Modification | Example | Significance |

| N-Substitution | N-Boc protection | Enables further synthetic modifications |

| Ring Conformation | Introduction of substituents | Influences biological activity through stereochemical effects |

| Core Structure | 3-(piperidin-4-yl)benzo[d]isoxazole | Privileged structure for CNS targets |

Stereochemical Effects on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the interaction of chiral ligands with their biological targets. For derivatives of this compound that possess stereocenters, the spatial arrangement of atoms can lead to significant differences in potency and selectivity. Studies on piperidin-4-one derivatives, which share the piperidine core, have demonstrated that the stereochemical orientation of substituents has a pronounced effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov The specific enantiomer or diastereomer may fit more favorably into a binding pocket, leading to enhanced biological response.

Bioisosteric Replacement Strategies and Their Influence on Activity

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to optimize potency, selectivity, and pharmacokinetic profiles. acs.org

Isoxazole Ring Replacements: The isoxazole ring itself can be replaced by other five-membered heterocycles like pyridine (B92270) or oxadiazole. Such replacements in related azacyclic compounds have led to ligands with high to moderate affinity for nicotinic cholinergic receptors. nih.gov The choice of bioisostere can influence the electronic distribution and conformational preferences of the molecule, thereby affecting its interaction with the target. nih.gov

Phenyl Group Replacements: In cases where an aryl substituent is present on the isoxazole ring, nonclassical phenyl bioisosteres such as cubane (B1203433) and bicyclo[1.1.1]pentane have been explored. semanticscholar.org These replacements can modulate metabolic stability and solubility while maintaining or improving biological activity.

Piperidine Ring Replacements: The piperidine moiety can be bioisosterically replaced with other cyclic amines to fine-tune activity. For example, the replacement of piperazine (B1678402) with a benzoylpiperidine moiety is a strategy used to evaluate SAR in various classes of bioactive compounds. researchgate.net

| Original Moiety | Bioisosteric Replacement | Potential Outcome |

| Isoxazole | Pyridine, Oxadiazole | Altered affinity for nicotinic receptors |

| Phenyl | Cubane, Bicyclo[1.1.1]pentane | Improved metabolic stability and solubility |

| Piperazine | Benzoylpiperidine | Modulation of bioactivity |

Development of Pharmacophore Models for Rational Ligand Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net For derivatives of this compound, pharmacophore models can be developed based on the SAR data of a series of active compounds. These models typically define the spatial relationships between key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.com

A well-defined pharmacophore model serves as a powerful tool for:

Virtual Screening: Identifying new potential ligands from large chemical databases.

De Novo Design: Designing novel molecular scaffolds that fit the pharmacophoric requirements.

Lead Optimization: Guiding the modification of existing ligands to improve their activity and selectivity.

For instance, a pharmacophore model for a series of isoxazole derivatives might highlight the importance of a hydrogen bond acceptor at the position of the 5-hydroxyl group, a hydrophobic feature corresponding to a substituent on the isoxazole ring, and a basic nitrogen atom in the piperidine ring. researchgate.netresearchgate.net

In Vitro Investigations of Biological Mechanisms and Cellular Interactions

Receptor Binding and Functional Assays for Neurotransmitter Receptors (e.g., GABAA receptors)

The compound 3-(piperidin-4-yl)isoxazol-5-ol, also known by its tautomeric name 5-(4-piperidyl)isoxazol-3-ol (4-PIOL), has been identified as a partial agonist at the γ-aminobutyric acid type A (GABAᴀ) receptor. nih.govnih.gov GABAᴀ receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are crucial targets for therapeutic agents.

Electrophysiological studies using whole-cell patch-clamp techniques on human recombinant GABAᴀ receptors expressed in Sf-9 insect cells have elucidated the functional activity of 4-PIOL. nih.gov The compound induces a concentration-dependent inward chloride current, confirming its agonistic properties. nih.gov Interestingly, the magnitude of this current was more pronounced in receptor complexes containing a mutated α1 subunit (α1(val 121)β2γ2S) compared to the wild-type (α1(ile 121)β2γ2S) combination. nih.gov Despite this, 4-PIOL demonstrated the ability to inhibit GABA-induced responses with similar potency in both receptor combinations, highlighting its role as a partial agonist. nih.gov

Further investigation into the biophysical mechanism of its low efficacy compared to the full agonist GABA was conducted in embryonic rat olfactory bulb neurons. nih.gov Spectral analysis of current fluctuations revealed that while both GABA and 4-PIOL activate channels with similar kinetic components, 4-PIOL is significantly less likely to induce long-lasting bursts of channel opening. nih.gov This inability to produce frequent, long-duration channel openings is the primary mechanism behind its low efficacy as a partial agonist. nih.gov

Enzyme Inhibition Profiling

Derivatives of the isoxazole (B147169) scaffold have been extensively profiled for their inhibitory activity against a wide range of enzymes implicated in various disease states.

Sirtuins: Isoxazol-5-one analogues have been developed as inhibitors of sirtuins, a class of NAD⁺-dependent protein deacetylases (Class III HDACs) involved in cellular regulation. nih.govacs.org While the parent compound this compound was not the primary focus, optimization of related structures led to the identification of isoform-selective inhibitors. For instance, certain analogues showed selectivity for SIRT1, SIRT2, or SIRT3. nih.gov Cytotoxicity studies with these selective inhibitors in lymphoma cell lines suggested that the anticancer activity of this compound class may be primarily driven by SIRT2 inhibition. nih.gov

Secretory Phospholipase A2 (sPLA2): The sPLA2 enzyme is a key player in inflammatory processes and is a target for anti-inflammatory drug development. A series of indole-containing isoxazole derivatives showed significant sPLA2 inhibitory activities in vitro. nih.gov One of the most potent compounds, 10o, demonstrated activity comparable to or greater than the positive control, ursolic acid. nih.gov Other studies on different classes of isoxazole and piperazine (B1678402) derivatives have also reported potent inhibition of group IIA sPLA2 (sPLA2-GIIA), with some compounds showing IC₅₀ values as low as 0.1 μM. researchgate.netnih.gov

Acetylcholinesterase (AChE): AChE inhibitors are used to treat cognitive disorders like Alzheimer's disease. A series of N-benzylpiperidines featuring a tricyclic isoxazole core structure demonstrated potent in vitro inhibition of AChE, with IC₅₀ values in the low nanomolar range (0.33 - 3.6 nM). nih.gov These compounds showed high selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov Additionally, other derivatives incorporating a piperidine (B6355638) moiety linked to a different heterocyclic core have also been reported as active AChE inhibitors. scielo.br

Cyclooxygenase (COX): Isoxazole derivatives have been investigated as inhibitors of COX enzymes, which are central to the production of pro-inflammatory prostaglandins. Specifically, 4,5-diphenyl-4-isoxazolines have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov One compound, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline, was a particularly potent and selective COX-2 inhibitor with an IC₅₀ value of 0.004 μM, while its IC₅₀ for COX-1 was 258 μM. nih.gov

Other Enzymes:

Monoacylglycerol Lipase (MAGL): While inhibition of MGL is a therapeutic strategy for certain cancers and neurological disorders, specific studies on this compound are lacking. Research in this area has focused on different chemical scaffolds. nih.govnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Inhibition of the VEGFR-2 tyrosine kinase is a key anti-angiogenic strategy in cancer therapy. While various heterocyclic compounds, including furopyrimidine and thienopyrimidine derivatives, have been developed as potent VEGFR-2 inhibitors, direct data on the this compound scaffold is not prominent in the reviewed literature. nih.govnih.gov

Histone Deacetylases (HDACs): Beyond the sirtuins (Class III), there is limited specific information on the inhibition of classical HDACs (Class I, II, IV) by this compound derivatives in the reviewed sources.

| Enzyme | Derivative Class | Key Findings (IC₅₀) | Source |

|---|---|---|---|

| Sirtuin 2 (SIRT2) | Isoxazol-5-one Cambinol Analogues | Analogue 24 showed >15.4-fold selectivity for SIRT2. | nih.gov |

| Secretory Phospholipase A2 (sPLA2) | Indole-containing Isoxazoles | Compound 10o showed potent inhibition, comparable to ursolic acid. | nih.gov |

| Secretory Phospholipase A2 (sPLA2) | Substituted Piperazine Derivatives | Potent inhibitors identified with IC₅₀ = 0.1 μM. | nih.gov |

| Acetylcholinesterase (AChE) | Isoxazole-containing Tricycles | Compound 2a showed potent inhibition with IC₅₀ = 0.33 nM. | nih.gov |

| Cyclooxygenase-2 (COX-2) | 4,5-Diphenyl-4-isoxazolines | Compound 13j was a potent and selective inhibitor (IC₅₀ = 0.004 μM). | nih.gov |

In Vitro Antimicrobial Activity Assessments (Antibacterial, Antifungal)

The antimicrobial potential of compounds containing the piperidine and isoxazole moieties has been explored. Studies on 1,3,4-oxadiazole (B1194373) derivatives bearing a piperidine sulfonamide scaffold demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. scielo.br However, activity against other tested bacterial strains was weaker. scielo.br Research on 4-substituted-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones, which share the piperidin-4-yl group, was also undertaken to investigate potential antibacterial and antifungal activities. researchgate.net While the broad isoxazole class has been associated with antimicrobial effects, specific data focusing on the antibacterial or antifungal properties of this compound itself is limited in the available literature. researchgate.netresearchgate.net

In Vitro Antioxidant Activity Evaluation

Several studies have highlighted the antioxidant potential of various isoxazole derivatives through in vitro assays. researchgate.netnih.govnih.gov The most common method used is the DPPH (2,2-diphenyl-1-picryl-hydrazyl) free radical scavenging assay.

In one study, fluorophenyl-isoxazole-carboxamide derivatives were assessed, and two compounds in particular (2a and 2c) showed high antioxidant potency with IC₅₀ values of 0.45 and 0.47 µg/ml, respectively, which was significantly more potent than the Trolox positive control (IC₅₀ = 3.10 µg/ml). researchgate.netnih.gov Another study on a different set of isoxazole derivatives also reported potent, dose-dependent antioxidant effects. nih.govsemanticscholar.org For example, compound C3 showed excellent free radical scavenging with an IC₅₀ value of 10.96 μM. nih.gov These findings suggest that the isoxazole ring is a promising scaffold for developing potent antioxidant agents. researchgate.netnih.gov

| Derivative Class | Assay | Potency (IC₅₀) | Reference Compound | Source |

|---|---|---|---|---|

| Fluorophenyl-isoxazole-carboxamides (2a) | DPPH | 0.45 µg/ml | Trolox (3.10 µg/ml) | researchgate.netnih.gov |

| Fluorophenyl-isoxazole-carboxamides (2c) | DPPH | 0.47 µg/ml | Trolox (3.10 µg/ml) | researchgate.netnih.gov |

| Isoxazole Derivative (C3) | DPPH | 10.96 μM | Not specified | nih.govsemanticscholar.org |

| Isoxazole Derivative (C5) | DPPH | 13.12 μM | Not specified | nih.gov |

In Vitro Anti-proliferative Activity in Cancer Cell Lines and Cellular Pathway Modulation

The 3-(piperidin-4-yl)isoxazole scaffold is a key component of novel compounds designed as anti-proliferative agents. A notable example is a series of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives developed as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth and proliferation and is often dysregulated in cancer.

These derivatives showed potent anti-proliferative activities against the BT-474 breast cancer cell line. Specifically, compounds 20 and 21 exhibited IC₅₀ values of 1.565 μM and 1.311 μM, respectively, in the cell-based assay. Furthermore, these compounds demonstrated direct and potent inhibitory activity against the PI3Kδ enzyme, with IC₅₀ values of 0.286 μM and 0.452 μM, respectively.

Other related isoxazole derivatives have also shown broad-spectrum anti-proliferative activity. Indole-containing isoxazoles displayed activity against MCF-7 breast and DU-145 prostate cancer cells. nih.gov In a separate study, 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives containing a 4-hydroxymethylpiperidine moiety (structurally related to the core of interest) showed broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel. nih.govfao.org

| Derivative Class | Cell Line | Cancer Type | Potency (IC₅₀) | Source |

|---|---|---|---|---|

| 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine (Cmpd 20) | BT-474 | Breast | 1.565 μM | |

| 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine (Cmpd 21) | BT-474 | Breast | 1.311 μM | |

| Indole-containing Isoxazoles (Cmpd 10o) | MCF-7 | Breast | Data not specified | nih.gov |

| Indole-containing Isoxazoles (Cmpd 10o) | DU-145 | Prostate | Data not specified | nih.gov |

| 1-Phenyl-3-(pyridin-yl)phenyl)urea with piperidine (Cmpd 5a) | KM12 | Colon | 1.25 µM | nih.gov |

| 1-Phenyl-3-(pyridin-yl)phenyl)urea with piperidine (Cmpd 5a) | A498 | Renal | 1.33 µM | nih.gov |

Mechanism of Action Studies at the Cellular and Molecular Level (excluding human clinical aspects)

The in vitro studies on this compound and its derivatives point to multiple mechanisms of action at the cellular and molecular level.

First, the parent compound acts as a direct modulator of a key ion channel, the GABAᴀ receptor. nih.gov By binding to this receptor and acting as a partial agonist, it can alter neuronal excitability. The mechanism for its partial agonism, as opposed to full agonism, is its reduced ability to stabilize the receptor in a long-lasting open state. nih.gov

Second, derivatives of this scaffold act as inhibitors of several critical enzymes. The most well-defined mechanism in the context of cancer is the inhibition of the PI3Kδ enzyme by 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives. This action directly blocks the PI3K/Akt/mTOR signaling pathway, which is fundamental for cell survival and proliferation. Other enzymatic inhibitory actions include the targeting of sirtuins (specifically SIRT2), sPLA2, AChE, and COX-2 by various isoxazole analogues. nih.govnih.govnih.govnih.gov

A third mechanism, identified through biological activity profiling, is the inhibition of tubulin polymerization. A class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which are structurally distinct but share the piperidine core, were found to act as tubulin inhibitors, leading to mitotic arrest and demonstrating anti-proliferative effects in prostate cancer cells. nih.gov

Finally, the observed antioxidant activity of isoxazole derivatives points to a mechanism involving the scavenging of reactive oxygen species, which can mitigate oxidative stress-related cellular damage. researchgate.netnih.gov

Advanced Methodologies for Investigating 3 Piperidin 4 Yl Isoxazol 5 Ol in Biological Systems in Vitro

High-Throughput Screening (HTS) Techniques for Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway. For a novel compound like 3-(Piperidin-4-yl)isoxazol-5-ol, HTS would be the initial step to uncover its potential biological activities. Libraries containing diverse chemical scaffolds, including those with piperidine (B6355638) and isoxazole (B147169) cores, are screened in assays designed to measure a specific biological response. nih.govrsc.org

These assays are typically miniaturized and automated to allow for the testing of hundreds of thousands of compounds in a short period. The readouts can be based on various principles, such as fluorescence, luminescence, or absorbance, and are designed to be robust and reproducible. rsc.org For instance, a library of small molecules could be screened for its ability to inhibit a particular enzyme or to block a receptor binding site relevant to a disease of interest.

A common HTS approach involves the use of cell-based assays where a reporter gene, such as luciferase, is linked to the activity of a target of interest. A change in light output upon addition of a compound indicates a potential interaction. rsc.org While specific HTS campaigns for this compound are not publicly documented, the general principle is exemplified by the screening of libraries containing structurally related piperidine derivatives to identify modulators of various biological processes. nih.gov

Table 1: Illustrative High-Throughput Screening (HTS) Approaches for Scaffolds related to this compound

| Screening Approach | Target/Pathway | Assay Principle | Potential Outcome for a Piperidinyl-Isoxazole Compound |

| Target-Based Screening | Kinase Inhibition | Fluorescence Resonance Energy Transfer (FRET) | Identification of compounds that inhibit kinase activity, relevant for cancer or inflammatory diseases. |

| GPCR Antagonism | Calcium Flux Assay | Discovery of molecules that block G-protein coupled receptor signaling, with applications in various therapeutic areas. | |

| Phenotypic Screening | Anti-proliferative Activity | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Identification of compounds that inhibit the growth of cancer cell lines. |

| Neuronal Protection | High-Content Imaging of Neuronal Morphology | Discovery of molecules that protect neurons from cytotoxic insults, relevant for neurodegenerative diseases. |

Biophysical Techniques for Protein-Ligand Interaction Characterization

Once a "hit" compound is identified through HTS, biophysical techniques are employed to validate and characterize the direct interaction between the small molecule and its protein target. These methods provide quantitative data on binding affinity, stoichiometry, and thermodynamics, which are crucial for lead optimization.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govschrodinger.com In a typical ITC experiment, a solution of the ligand (e.g., a derivative of this compound) is titrated into a solution containing the target protein. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.gov

While specific ITC data for this compound is not available, the application of ITC in characterizing the binding of small molecules to their targets is a well-established practice in drug discovery. nih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is another label-free biophysical technique used to study biomolecular interactions in real-time. nih.gov In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. mdpi.com

SPR is particularly useful for its high sensitivity and ability to provide kinetic information about the binding interaction. nih.gov The principles of SPR have been applied to characterize the binding of a wide range of ligands, including those with piperidine scaffolds, to their protein targets. nicoyalife.com

Table 2: Representative Biophysical Data for Small Molecule-Protein Interactions

| Compound Class | Target Protein | Technique | Binding Affinity (Kd) |

| Piperidine Derivative | Sigma-1 Receptor | Radioligand Binding | 3.64 nM nih.gov |

| Small Molecule Inhibitor | MDM2 | ITC | 2.08 µM nih.gov |

| Synthetic Cannabinoid | CB1 Receptor | SPR | 2.01 x 10-5 M mdpi.com |

Co-crystallography and Cryo-electron Microscopy for Ligand-Target Complex Structures

To understand the molecular basis of a ligand's activity, it is essential to determine the three-dimensional structure of the ligand-target complex. X-ray co-crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose.

Co-crystallography

In co-crystallography, the purified protein-ligand complex is crystallized, and the resulting crystals are diffracted with X-rays to determine the atomic structure. This provides a detailed view of the binding site and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. Such information is invaluable for structure-based drug design, allowing for the rational optimization of the ligand's affinity and selectivity. While no specific co-crystal structures of this compound are publicly available, the technique has been successfully applied to numerous protein-ligand complexes involving piperidine-containing inhibitors.

Cryo-electron Microscopy (Cryo-EM)

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins that are often difficult to crystallize. nih.govbiorxiv.orgresearchgate.net In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and images of the individual particles are collected using an electron microscope. These images are then computationally processed to generate a 3D reconstruction of the complex. nih.gov Recent advances in cryo-EM have enabled the determination of high-resolution structures of protein-ligand complexes, providing detailed insights into their interactions. nih.govnih.gov

Table 3: Structural Biology Data for Ligand-Protein Complexes

| Ligand Class | Target Protein | Technique | Resolution | Key Finding |

| Quinoline 3-sulfonamide | Lactate Dehydrogenase B | Cryo-EM | 2.8 Å | Delineation of the inhibitor binding site at the protein periphery. nih.gov |

| Piperidine Analog | HIV-1 gp120 | X-ray Crystallography | High | Characterization of the engagement of the piperidine scaffold within the Phe43 cavity. nih.gov |

| Oxysterol | Human Smoothened | Cryo-EM | High | Revelation of a ligand-binding site in the 7-transmembrane region. nih.gov |

Cell-Based Assays for Functional and Phenotypic Screening (excluding human clinical aspects)

Ultimately, the biological activity of a compound must be assessed in a cellular context. Cell-based assays are used to evaluate the functional consequences of target engagement and to screen for desired phenotypic changes.

Functional Assays

Functional assays are designed to measure a specific cellular response that is downstream of the target of interest. For example, if this compound is found to inhibit a particular kinase, a functional assay might measure the phosphorylation of a known substrate of that kinase within the cell. These assays confirm that the compound is cell-permeable and engages its target in a cellular environment, leading to a measurable functional outcome.

A study on isoxazol-4-carboxa piperidyl derivatives as anti-influenza agents utilized a Madin-Darby Canine Kidney (MDCK) cell-based viral inhibition assay. nih.gov In this assay, the ability of the compounds to protect cells from the cytopathic effect of the influenza virus was measured, providing a functional readout of their antiviral activity. nih.gov

Phenotypic Screening

Phenotypic screening involves testing compounds for their ability to induce a desired change in the phenotype of a cell or organism, without a priori knowledge of the specific molecular target. nih.gov This approach is particularly valuable for identifying compounds with novel mechanisms of action. For instance, a library of compounds could be screened for their ability to induce apoptosis in cancer cells or to promote the differentiation of stem cells.

One study identified 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization through a gene biomarker-based phenotypic screen. nih.gov This highlights the power of phenotypic screening in discovering compounds with complex cellular activities.

Table 4: In Vitro Cell-Based Assay Data for Piperidinyl-Isoxazole and Related Compounds

| Compound Class | Cell Line | Assay Type | Endpoint | IC50/EC50 | Reference |

| Isoxazole-piperidine-1,2,3-triazoles | MCF-7 (Breast Cancer) | Anticancer Screening | Cell Viability | 3.2 ± 0.3 µM (for compound 4c against IMR32) | researchgate.net |

| Isoxazole-piperazine hybrids | Huh7 (Liver Cancer) | Cytotoxicity Assay | Cell Viability | 0.3–3.7 μM | nih.govbiorxiv.org |

| Isoxazol-4-carboxa piperidyl derivatives | MDCK (Canine Kidney) | Viral Inhibition Assay | Inhibition of Cytopathic Effect | 0.82 µM (for most potent compound) | nih.gov |

| 3,4-disubstituted piperidine derivatives | Macrophages | Phenotypic Screen | M2 Polarization | - | nih.gov |

Emerging Research Avenues and Future Perspectives for 3 Piperidin 4 Yl Isoxazol 5 Ol Research

The chemical scaffold of 3-(piperidin-4-yl)isoxazol-5-ol stands at a crossroads of established chemical principles and burgeoning technological advancements. As a heterocyclic compound, it belongs to a class of molecules renowned for their diverse biological activities and utility as synthetic building blocks. researchgate.netbenthamdirect.com The future of research surrounding this specific compound and its derivatives is poised to expand into novel therapeutic applications, driven by innovations in synthesis, computational design, and sophisticated biological interrogation techniques. This article explores the prospective research directions that could define the next chapter for this compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.